molecular formula C9H13F2NO3 B1488457 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 1895837-48-5

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1488457
CAS No.: 1895837-48-5
M. Wt: 221.2 g/mol
InChI Key: ZDKVOEGVYSNVLG-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid is a chemical compound characterized by its unique structure, which includes a difluoropiperidine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the difluoropiperidine ring. This can be achieved through the reaction of piperidine with a suitable fluorinating agent under controlled conditions. The resulting difluoropiperidine is then further reacted with appropriate reagents to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The difluoropiperidine ring can be reduced to produce different analogs.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced analogs of the difluoropiperidine ring.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of difluoropiperidine derivatives on biological systems. It may serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. For example, they might be investigated for their ability to modulate biological pathways or as potential drug candidates.

Industry: In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid: This compound shares the difluoropiperidine ring but has a thiazole ring and a methyl group.

  • 2-(4,4-Difluoropiperidin-1-yl)aniline: This compound contains the difluoropiperidine ring and an aniline group.

Uniqueness: 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid is unique due to its combination of the difluoropiperidine ring and the carboxylic acid group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKVOEGVYSNVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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